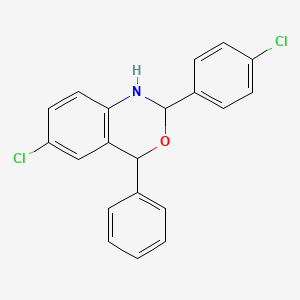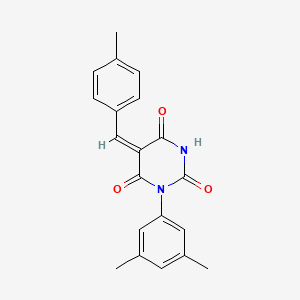![molecular formula C29H30ClN3O2S B11682542 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロフェニルエチル)-5-オキソ-1-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル}-N-(2-フェニルエチル)アセトアミドは、イミダゾリジノン類に属する複雑な有機化合物です。この化合物は、クロロフェニル基、フェニルエチル基、チオキソイミダゾリジノンコアを含む独自の構造で特徴付けられます。
準備方法
合成経路と反応条件
4-クロロフェニルエチル)-5-オキソ-1-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル}-N-(2-フェニルエチル)アセトアミドの合成は、通常、複数のステップを必要とします。反応条件は、多くの場合、ジクロロメタン(DCM)などの有機溶媒とトリエチルアミンなどの塩基の使用を伴います .
工業生産方法
工業的な設定では、この化合物の生産には、自動化された反応器を使用した大規模な反応が伴う場合があります。このプロセスは、収率と純度を最適化するために、温度、圧力、反応時間などの反応パラメータを注意深く制御することで行われます。連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用も、高品質な生産を確保するために採用される場合があります .
化学反応の分析
反応の種類
4-クロロフェニルエチル)-5-オキソ-1-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル}-N-(2-フェニルエチル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素を含む官能基を導入することができます。
還元: この反応は、酸素を含む官能基を除去したり、二重結合を還元したりすることができます。
置換: この反応は、ある官能基を別の官能基と置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、多くの場合、制御された温度と触媒の使用を伴います .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化化合物が生成される可能性があります。
科学研究の用途
4-クロロフェニルエチル)-5-オキソ-1-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル}-N-(2-フェニルエチル)アセトアミドは、いくつかの科学研究の用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
科学的研究の応用
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
4-クロロフェニルエチル)-5-オキソ-1-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル}-N-(2-フェニルエチル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または生物学的経路に関与する他のタンパク質が含まれる場合があります。この化合物の効果は、これらの標的に結合することにより媒介され、細胞プロセスと生理学的反応の変化につながります .
類似化合物の比較
類似化合物
フェノキシアセトアミド誘導体: これらの化合物は、類似のアセトアミド構造を共有していますが、置換基が異なります。
チオキソイミダゾリジノン誘導体: これらの化合物は、類似のコア構造を持っていますが、異なる官能基が結合している可能性があります。
独自性
4-クロロフェニルエチル)-5-オキソ-1-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル}-N-(2-フェニルエチル)アセトアミドは、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせによって独自です。その構造は、多様な化学的修飾を可能にし、さまざまな用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide structure but differ in their substituents.
Thioxoimidazolidinone derivatives: These compounds have a similar core structure but may have different functional groups attached.
Uniqueness
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
特性
分子式 |
C29H30ClN3O2S |
|---|---|
分子量 |
520.1 g/mol |
IUPAC名 |
2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C29H30ClN3O2S/c30-25-13-11-24(12-14-25)16-19-32-26(21-27(34)31-18-15-22-7-3-1-4-8-22)28(35)33(29(32)36)20-17-23-9-5-2-6-10-23/h1-14,26H,15-21H2,(H,31,34) |
InChIキー |
PGDFCWFRXQXXRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11682498.png)



![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
